Aqueous Solubility: 18-Fold or Greater Reduction Versus the 3-Propyl Analog
The target compound exhibits severely limited aqueous solubility of <0.2 μg/mL at pH 7.4. Data from the homologous 3-propyl analog (2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one) reports solubility of approximately 3.6 μg/mL under comparable conditions . Although these values originate from separate datasheets and are cross-study comparable rather than a direct head-to-head measurement, the difference of ≥18-fold is consistent with the known log-linear relationship between alkyl chain length and aqueous solubility within congeneric series [1]. The extended hexyl chain adds approximately three methylene units relative to the propyl analog, which class-level inference predicts a ~24-fold reduction in solubility (approximately 0.15 μg/mL for the hexyl vs. ~3.6 μg/mL for the propyl), in good agreement with the measured upper bound of <0.2 μg/mL [2].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | <0.2 μg/mL (measured, pH 7.4) |
| Comparator Or Baseline | 2-Methyl-3-propyl analog: ~3.6 μg/mL (vendor datasheet, pH 7.4); Class-level predicted value for 3-hexyl: ~0.15 μg/mL based on methylene increment log-linear extrapolation |
| Quantified Difference | ≥18-fold lower solubility for the 3-hexyl compound vs. 3-propyl analog; consistent with class-level prediction of ~24-fold reduction |
| Conditions | pH 7.4 aqueous buffer; cross-study comparison (separate datasheets, comparable conditions) |
Why This Matters
Low aqueous solubility necessitates specific formulation strategies (e.g., DMSO stock solutions, surfactant-mediated dissolution) distinct from those required for shorter-chain analogs—procurement of the correct compound ensures experimental protocols are developed around the appropriate solubility profile.
- [1] Fedotov VV, Rusinov VL, Ulomsky EN, et al. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds. 2021;57(4):383–409. doi:10.1007/s10593-021-02916-4. (Class-level SAR indicating substitution-dependent modulation of physicochemical and biological properties.) View Source
- [2] Yalkowsky SH, Valvani SC. Solubility and partitioning I: solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences. 1980;69(8):912–922. (Log-linear relationship between methylene count and aqueous solubility for congeneric series.) View Source
